molecular formula C13H11BrN2O4 B14033745 2-(4'-Bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid

2-(4'-Bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid

Cat. No.: B14033745
M. Wt: 339.14 g/mol
InChI Key: YQMVDTIUZVMRME-UHFFFAOYSA-N
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Description

2-(4’-Bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid is a complex organic compound with a unique spiro structure. This compound features a bromine atom and two oxo groups attached to an imidazolidine ring, which is fused to an indene moiety. The presence of these functional groups and the spiro configuration make this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidine ring, followed by the introduction of the bromine atom and the oxo groups. The final step involves the formation of the spiro linkage with the indene moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxo groups or to convert the bromine atom to a different functional group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo-containing compounds, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(4’-Bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4’-Bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and oxo groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The spiro structure provides a rigid framework that can enhance the specificity and potency of the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid: This compound shares a similar bromine and oxo group arrangement but lacks the spiro structure.

    2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Another compound with oxo groups but with a different core structure.

Uniqueness

The uniqueness of 2-(4’-Bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid lies in its spiro configuration, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11BrN2O4

Molecular Weight

339.14 g/mol

IUPAC Name

2-(7-bromo-2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetic acid

InChI

InChI=1S/C13H11BrN2O4/c14-9-3-1-2-8-7(9)4-5-13(8)11(19)16(6-10(17)18)12(20)15-13/h1-3H,4-6H2,(H,15,20)(H,17,18)

InChI Key

YQMVDTIUZVMRME-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=C1C(=CC=C3)Br)C(=O)N(C(=O)N2)CC(=O)O

Origin of Product

United States

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